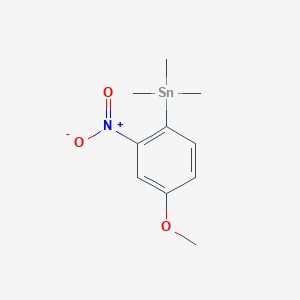
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a (4-methoxy-2-nitrophenyl) group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, typically involves the reaction of (4-methoxy-2-nitrophenyl) halides with trimethylstannane under specific conditions. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the aryl halide with trimethylstannane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction using larger reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-methoxy-2-aminophenyl)trimethylstannane.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used to replace the stannane group under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or higher oxidation state derivatives.
Reduction: Formation of (4-methoxy-2-aminophenyl)trimethylstannane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through Stille coupling and other reactions.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
作用機序
The mechanism of action of Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, involves its ability to participate in various chemical reactions due to the presence of the stannane and nitrophenyl groups. The stannane group can undergo oxidative addition and reductive elimination reactions, while the nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions. These properties make the compound versatile in organic synthesis and other applications.
類似化合物との比較
Similar Compounds
- Stannane, (2-fluoro-4-methoxyphenyl)trimethyl-
- Stannane, (3-methoxy-4-(phenylmethoxy)phenyl)trimethyl-
- Stannane, trimethyl(phenylmethyl)-
Uniqueness
Stannane, (4-methoxy-2-nitrophenyl)trimethyl-, is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. These functional groups influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
269066-76-4 |
|---|---|
分子式 |
C10H15NO3Sn |
分子量 |
315.94 g/mol |
IUPAC名 |
(4-methoxy-2-nitrophenyl)-trimethylstannane |
InChI |
InChI=1S/C7H6NO3.3CH3.Sn/c1-11-7-4-2-3-6(5-7)8(9)10;;;;/h2,4-5H,1H3;3*1H3; |
InChIキー |
SBHXXTKGQFHBPF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)[Sn](C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)


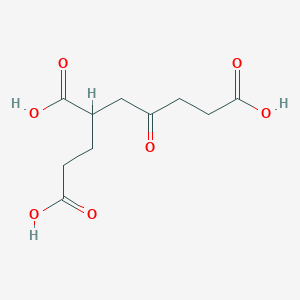


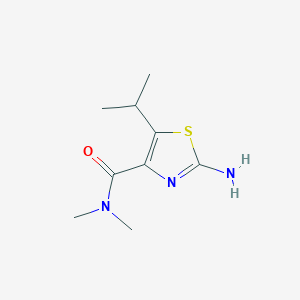
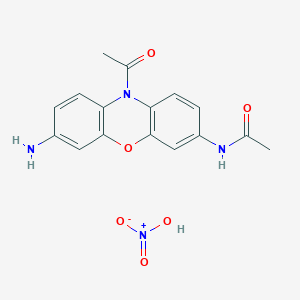
![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)
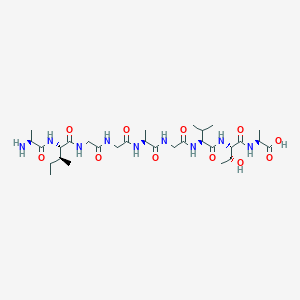
![10,10'-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one)](/img/structure/B12585591.png)
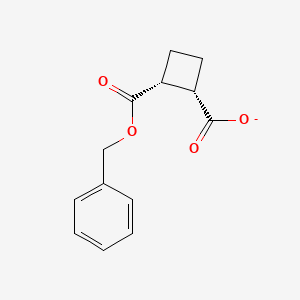
![N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B12585612.png)
![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)
